2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Overview
Description
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves cyclization reactions. One common method includes the use of benzylamine and a suitable pyridine derivative under specific reaction conditions. Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and employing various catalysts and reagents to achieve the desired product .
Chemical Reactions Analysis
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the pyridine or pyrrole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, which is a common target in cancer therapy .
Comparison with Similar Compounds
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the benzyl group, which may affect its biological activity and chemical properties.
7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Contains additional functional groups that may enhance its antimicrobial activity.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure but include a pyrazine ring, which can lead to different biological activities.
Properties
IUPAC Name |
2-benzyl-1,3-dihydropyrrolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFXWAOSQODIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364048 | |
Record name | 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368441-96-7 | |
Record name | 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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